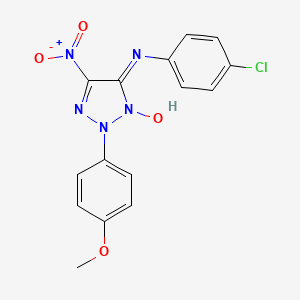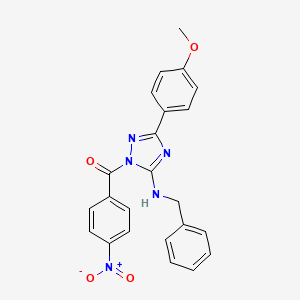
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide
Vue d'ensemble
Description
3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide involves its binding to the active site of PAD4, which prevents the enzyme from catalyzing its substrate. This inhibition leads to the accumulation of the substrate and the depletion of the product, which results in the disruption of the biological processes that depend on PAD4 activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide depend on the specific biological process that is being studied. However, some general effects have been observed, such as the inhibition of gene expression, the suppression of inflammation, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide in lab experiments include its potency, specificity, and availability. It is a highly potent inhibitor of PAD4, which allows for the use of lower concentrations of the compound in experiments. It is also a specific inhibitor, which means that it does not affect other enzymes or biological processes. Finally, it is commercially available, which makes it easy to obtain for research purposes.
The limitations of using 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide in lab experiments include its potential toxicity and the possibility of off-target effects. Like any chemical compound, it can be toxic at high concentrations, which requires careful handling and dosing. Additionally, it is possible that the compound may affect other biological processes or enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide in scientific research. One direction is the development of more potent and specific inhibitors of PAD4, which can be used to study its role in various biological processes. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as rheumatoid arthritis and cancer. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex biological processes that depend on PAD4 activity.
Conclusion:
In conclusion, 3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide is a valuable tool for scientific research due to its potent inhibition of protein arginine deiminase 4. Its synthesis method is straightforward, and it has been extensively used in biochemistry research. Its mechanism of action involves the inhibition of PAD4, which leads to various biochemical and physiological effects. The advantages of using this compound in lab experiments include its potency, specificity, and availability, while its limitations include its potential toxicity and off-target effects. Finally, there are several future directions for the use of this compound in scientific research, including the development of more potent and specific inhibitors and the investigation of its therapeutic potential.
Applications De Recherche Scientifique
3-(Benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide has been extensively used in scientific research, especially in the field of biochemistry. It is a potent inhibitor of a specific enzyme called protein arginine deiminase 4 (PAD4), which is involved in various biological processes such as gene regulation, inflammation, and autoimmunity. By inhibiting PAD4, this compound has been used to study the role of PAD4 in these processes and to develop potential therapies for diseases such as rheumatoid arthritis and cancer.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-14-7-8-15(16(11-14)19(21)22)18-17(20)9-10-26(23,24)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJLBPYHDGTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4189760.png)

![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4189778.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4189788.png)

![4-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189805.png)
![N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4189813.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4189823.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B4189837.png)
![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B4189843.png)
![3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189847.png)
![3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4189852.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)
